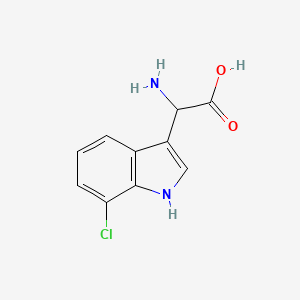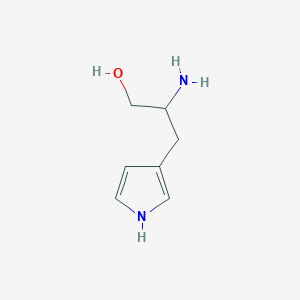
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. It contains an indole moiety with an alkyl chain at the 3-position, making it a significant molecule in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol can be achieved through various methods. One common method involves the addition of aqueous ammonia to propylene oxide . Another approach is the condensation of unsymmetrical tridentate Schiff base ligands with carbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with aryl nitriles to form oxazolines, which are useful in palladium-catalyzed allylic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include aryl nitriles, palladium catalysts, and other standard organic reagents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include oxazolines and other substituted derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol has diverse applications in scientific research. It is used in the synthesis of various bioactive compounds, including antiviral, anti-inflammatory, and anticancer agents . Its indole scaffold makes it a valuable molecule for developing new therapeutic agents and studying biological pathways .
Mécanisme D'action
The mechanism of action of 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with multiple receptors and enzymes, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other 3-alkylindoles and aralkylamines, such as 2-amino-3-(1H-indol-3-yl)propan-1-ol and 3-(1H-pyrrol-1-yl)-1-propanamine .
Uniqueness: What sets 2-amino-3-(1H-pyrrol-3-yl)propan-1-ol apart is its unique combination of an indole moiety with an amino alcohol group, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-amino-3-(1H-pyrrol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c8-7(5-10)3-6-1-2-9-4-6/h1-2,4,7,9-10H,3,5,8H2 |
Clé InChI |
IOXWLIPAUAUSLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
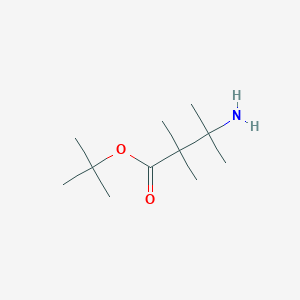
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/structure/B13576022.png)
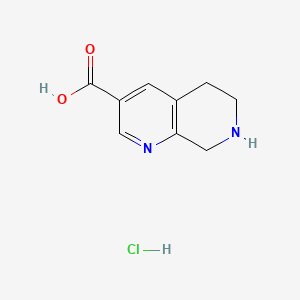
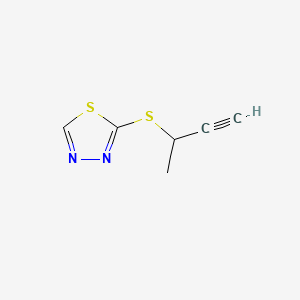
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B13576047.png)
![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)

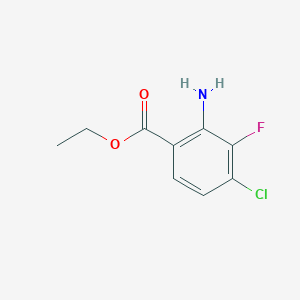
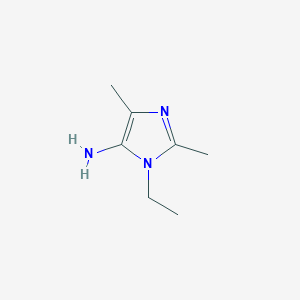
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
